3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a fluorine atom, and a piperidine ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction using appropriate reagents.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzonitrile with a fluorinated carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the piperidine derivative with the quinazolinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies to understand its mechanism of action and metabolic pathways.
Industrial Applications: The compound’s derivatives are explored for use in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: Shares the piperidine ring and chlorophenyl group but lacks the quinazolinone core.
6-Fluoroquinazolin-4(3H)-one: Contains the quinazolinone core and fluorine atom but lacks the piperidine ring.
Uniqueness
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a fluorine atom, and a piperidine ring with a chlorophenyl group
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one is a derivative of quinazoline, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
- Molecular Formula : C20H21ClFN3O2
- Molecular Weight : 393.85 g/mol
- SMILES Notation :
C1CCN(C1)C(=O)C(C(=O)N2C(=O)C(=CN=C2F)C(=O)N(C)C)C(C1=CC=C(C=C1)Cl)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : The compound exhibits inhibitory effects on certain kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival. It potentially acts as a pan-Trk inhibitor, targeting tropomyosin receptor kinases (TrkA, TrkB, TrkC), which are implicated in several cancers .
- Antitumor Activity : In vivo studies have shown that derivatives similar to this compound can effectively inhibit tumor growth in mouse models. For instance, compounds with similar structural motifs have demonstrated low nanomolar IC50 values against Trk kinases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Antitumor Efficacy : A study involving the administration of this compound in BaF3-TEL-TrkA allograft mouse models showed a marked reduction in tumor size without significant toxicity. This suggests a favorable therapeutic window for further development .
- Mechanistic Insights : Research indicated that the compound inhibited the phosphorylation of downstream targets in the Trk signaling pathway, leading to apoptosis in cancer cells. This mechanism highlights its potential as a targeted therapy for tumors expressing Trk receptors .
Properties
Molecular Formula |
C21H19ClFN3O3 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-fluoroquinazolin-4-one |
InChI |
InChI=1S/C21H19ClFN3O3/c22-15-3-1-14(2-4-15)21(29)7-9-25(10-8-21)19(27)12-26-13-24-18-6-5-16(23)11-17(18)20(26)28/h1-6,11,13,29H,7-10,12H2 |
InChI Key |
ZWKCZJVJHTVQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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